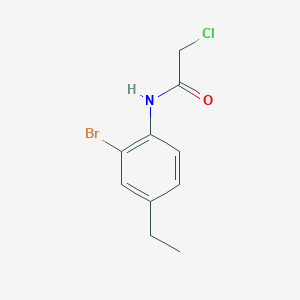![molecular formula C13H14N2O B7549190 2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7549190.png)
2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a phenolic compound that belongs to the class of organic compounds known as phenols. It is a white to light brown powder with a molecular weight of 237.29 g/mol.
Wirkmechanismus
The mechanism of action of 2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol is not yet fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has been shown to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, its limitations include its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol, including:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic effects.
2. Development of new formulations and delivery systems to improve the bioavailability of this compound.
3. Investigation of the potential applications of this compound in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders.
4. Development of new herbicides based on the herbicidal activity of this compound.
5. Investigation of the potential applications of this compound in material science, such as the development of new luminescent materials.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases, and its herbicidal and photoluminescence properties make it a potential candidate for the development of new herbicides and luminescent materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol can be achieved through various methods, including the reaction of 2-amino-4-methylphenol with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction produces this compound as the final product, which can be further purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In agriculture, this compound has been shown to possess potent herbicidal activity, making it a potential candidate for the development of new herbicides. In material science, this compound has been shown to possess excellent photoluminescence properties, making it a potential candidate for the development of new luminescent materials.
Eigenschaften
IUPAC Name |
2-[[(5-methylpyridin-3-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-6-12(9-14-7-10)15-8-11-4-2-3-5-13(11)16/h2-7,9,15-16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZTWSPEPQMIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)
![2-(3-bromophenyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7549139.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)
![3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B7549147.png)
![5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-1-methyl-1H-1,2,3-benzotriazole](/img/structure/B7549154.png)

methanone](/img/structure/B7549165.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B7549173.png)
![2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B7549184.png)
![5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7549199.png)
![5-[1-(4-methoxybenzyl)-1H-pyrrol-2-yl]-3-(4-pyridyl)-1,2,4-oxadiazole](/img/structure/B7549203.png)
![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)